N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Chemical Structure: The compound features a pyrazole core substituted at position 3 with an isopropyl group and a hydrazone moiety at position 3. The hydrazone is configured in the (E)-isomeric form, linked to a 2-ethoxyphenyl group (Fig. 1). The ethoxy group (-OCH2CH3) introduces electron-donating effects, influencing electronic distribution and intermolecular interactions.
Synthesis: The compound is synthesized via condensation of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by recrystallization . This method aligns with protocols for analogous carbohydrazides (e.g., ).
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-4-22-15-8-6-5-7-12(15)10-17-20-16(21)14-9-13(11(2)3)18-19-14/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
LHXSIRMAEIXLFR-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C(C)C |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C17H20N4O2
- Molecular Weight : ~320.37 g/mol
- Predicted Density : ~1.21 g/cm³ (similar to )
- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., ) exhibit melting points between 160–220°C.
Characterization : Confirmation of the (E)-configuration and structure would rely on single-crystal X-ray diffraction (e.g., SHELX programs, ), NMR, and IR spectroscopy .
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Key analogs differ in substituents on the pyrazole ring and the aromatic/hydrazone moieties (Table 1).
Table 1: Structural and Electronic Comparison
Physicochemical and Computational Insights
- DFT Studies : Computational analyses (e.g., ) reveal that electron-donating groups (e.g., ethoxy) stabilize the hydrazone tautomer, favoring planar geometries for bioactivity .
Biological Activity
N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic effects, particularly in oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.36 g/mol. The structural characteristics include a pyrazole ring, a hydrazide functional group, and an ethoxy-substituted phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=NN(C(=O)N/C=C/C2=CC=CC=C2)C(=O)N1CCOCC |
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. This compound may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Antioxidant Activity : Potentially mitigating oxidative stress by scavenging free radicals.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies :
- The compound showed significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 values were reported in the range of 10–50 µM depending on the specific cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| HCT116 | 42.30 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models :
- In carrageenan-induced paw edema models, it exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs.
- The percentage inhibition was found to be up to 75% at higher doses.
Case Studies
Several studies have explored the biological activities of similar pyrazole derivatives, providing context for the potential applications of this compound:
-
Study by Bouabdallah et al. :
- Investigated related pyrazole compounds with promising anticancer activities against HepG2 and P815 cell lines.
- Reported IC50 values indicating significant cytotoxic effects.
-
Research by Wei et al. :
- Focused on ethyl-substituted pyrazoles showing strong growth inhibition against A549 cells.
- Highlighted structure–activity relationships that could be relevant for the design of new derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
